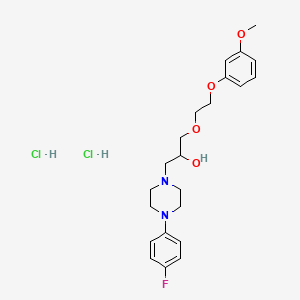

![molecular formula C9H16ClNO2 B2515628 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride CAS No. 2361731-35-1](/img/structure/B2515628.png)

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid; hydrochloride is a compound that belongs to the family of azabicycloalkane carboxylic acids. These compounds are of significant interest due to their potential pharmacological properties and their use as peptidomimetics in drug discovery. The azabicycloalkane core is a structural motif that can impart conformational rigidity to the molecule, which is often beneficial in the design of enzyme inhibitors or receptor ligands .

Synthesis Analysis

The synthesis of azabicycloalkane derivatives has been explored in several studies. For instance, an efficient synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, which involves cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to yield the fused ring system . Another study describes a single-step synthesis of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine to confer chirality, followed by a "one-pot" deprotection-alkylation procedure . Additionally, a radical cyclization process has been used to synthesize 2-azabicyclo[3.3.1]nonanes, involving 1-(carbamoyl)dichloromethyl radicals reacting intramolecularly with activated alkenes .

Molecular Structure Analysis

The molecular structure of azabicycloalkane derivatives has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis has been employed to determine the crystal structure of related compounds, such as 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and its hydroperchlorate derivative . NMR spectroscopy, including 1H, 13C, 15N, and 77Se NMR, has been used to characterize the heterocyclic family of 3-selena-7-azabicyclo[3.3.1]nonane . The crystal structures of other azabicycloalkane derivatives have also been elucidated, providing insights into their conformation and stereochemistry .

Chemical Reactions Analysis

Azabicycloalkane carboxylic acids can undergo various chemical reactions due to their functional groups. For example, the hydroperchlorates of amines derived from these compounds have been examined for antiarrhythmic properties, indicating their potential in medicinal chemistry . The reactivity of these compounds allows for the generation of molecular complexity, as demonstrated by the synthesis of a tripeptide in homogeneous phase using an azabicyclo[3.3.1]nonane-9-carboxylic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylic acids are influenced by their rigid bicyclic structure. These properties are crucial for their biological activity and pharmacokinetics. For instance, the hydroperchlorates of the amines have shown antiarrhythmic effects and moderate increases in mean blood pressure in animal models, contrasting with the effects of lidocaine . The synthesis of optically active azabicyclo[3.3.0]octane derivatives from trans-4-hydroxy-L-proline has also been explored, highlighting the importance of stereochemistry in the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A variety of research efforts have focused on the synthesis, characterization, and applications of 3-Azabicyclo[3.2.2]nonane derivatives. For instance, derivatives of 3-Azabicyclo[3.3.1]nonane, closely related to the compound of interest, have been synthesized and examined for their antiarrhythmic properties. These compounds showed significant promise in preclinical models of myocardial infarction-induced arrhythmias, demonstrating the potential therapeutic value of azabicyclo nonane derivatives (Thompson et al., 1987). Additionally, the structural and spectroscopic analysis of these compounds, including their crystal structures, provides insight into their pharmacological activity and aids in the design of new therapeutic agents.

Pharmacological Applications

The pharmacological potential of azabicyclo nonane derivatives extends beyond antiarrhythmic properties. Synthesis efforts have also targeted the generation of novel bicyclic α-amino acids, such as 1-azabicyclo[3.2.2]nonane-2-carboxylic acid, for the development of neuronal nicotinic receptor ligands. These compounds play a crucial role in the discovery of treatments for neurological conditions, showcasing the broad therapeutic relevance of azabicyclo nonane derivatives (Strachan et al., 2006).

Chemical and Structural Analysis

Research into the chemistry of azabicyclo nonane derivatives includes detailed structural and chemical analysis, contributing to a deeper understanding of their properties and potential applications. Studies have explored the synthesis of heterocyclic analogs of γ-Aminobutyric Acid from precursors like 3,5-Dinitrobenzoic Acid, revealing insights into their decomposition mechanisms and enthalpies of formation. These analyses aid in the development of azabicyclo nonane-based compounds with specific pharmacological activities (Shahkel'dyan et al., 2003).

Novel Synthetic Routes

The exploration of novel synthetic routes to create azabicyclo nonane derivatives is a critical area of research. Efficient synthesis methods enable the production of dipeptide mimetics and other biologically active compounds, enhancing the feasibility of drug discovery projects. These studies not only expand the chemical repertoire available for pharmaceutical development but also offer new tools for studying drug-receptor interactions (Mandal et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

It has been reported that similar compounds have shown antiprotozoal activities .

Mode of Action

It is known that similar compounds interact with their targets to exert antiprotozoal effects .

Biochemical Pathways

It is known that similar compounds have shown to affect the life cycle of protozoa .

Result of Action

It is known that similar compounds have shown to exert antiprotozoal effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-3-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBXNFZVXWSHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

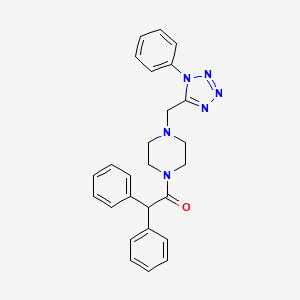

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)

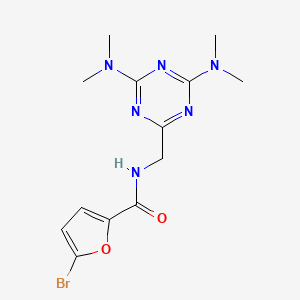

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2515552.png)

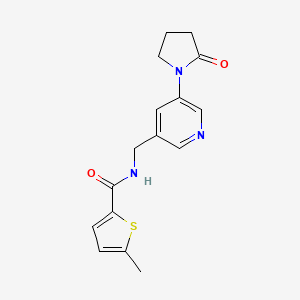

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)